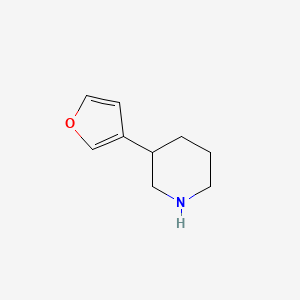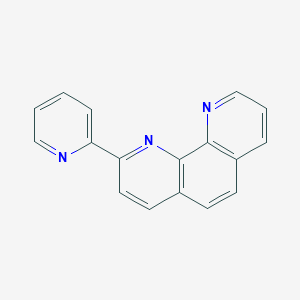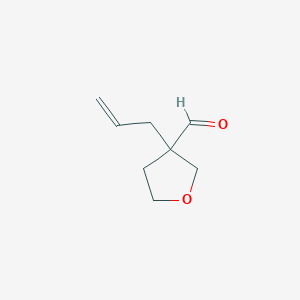
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is an organic compound characterized by its unique structure, which includes an oxolane ring substituted with a prop-2-en-1-yl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde typically involves the reaction of an appropriate oxolane derivative with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The resulting intermediate is then oxidized to introduce the aldehyde functional group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to enhance efficiency and selectivity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can participate in substitution reactions, where the double bond can be functionalized using electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like bromine (Br₂) or hydrogen halides (HX)
Major Products Formed
Oxidation: 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
Reduction: 3-(Prop-2-en-1-yl)oxolane-3-methanol
Substitution: Various substituted oxolane derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of the aldehyde group and the double bond in the prop-2-en-1-yl moiety. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the principles of organic chemistry, including nucleophilic addition, electrophilic addition, and oxidation-reduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
- 3-(Prop-2-en-1-yl)oxolane-3-methanol
- 3-(Prop-2-en-1-yl)oxolane-3-amine
Uniqueness
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl substituent on the oxolane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to its similar compounds, the aldehyde functionality allows for a broader range of chemical transformations, making it valuable in the synthesis of diverse chemical entities.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
3-prop-2-enyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-8(6-9)4-5-10-7-8/h2,6H,1,3-5,7H2 |
InChI-Schlüssel |
OIEAPJWYVCXYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1(CCOC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



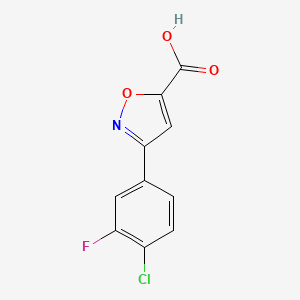


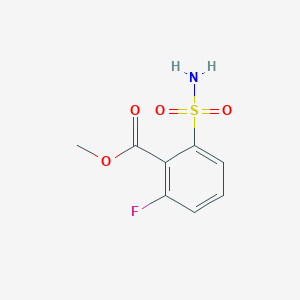
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
